Product packaging for Methyl 2,2-dithienylglycolate(Cat. No.:CAS No. 26447-85-8)

Methyl 2,2-dithienylglycolate

Cat. No.: B131499
CAS No.: 26447-85-8
M. Wt: 254.3 g/mol
InChI Key: SYHWYWHVEQQDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Organic Synthesis and Pharmaceutical Intermediate Chemistry

The principal significance of Methyl 2,2-dithienylglycolate lies in its function as a key intermediate in the pharmaceutical industry. google.comresearchgate.net It is indispensable for the synthesis of a range of anticholinergic agents, which are compounds that block the action of the neurotransmitter acetylcholine (B1216132). unimi.itgoogle.com Specifically, it is a pivotal starting material for producing long-acting muscarinic antagonists used in the treatment of chronic obstructive pulmonary disease (COPD). lookchem.comgoogle.com

The synthesis of these therapeutic agents, such as tiotropium (B1237716) bromide and aclidinium (B1254267) bromide, is classically achieved through the condensation of this compound with polycyclic amino alcohol derivatives like scopine (B3395896) or 3-quinuclidinol (B22445) derivatives. unimi.itresearchgate.net This reaction is followed by a quaternization step of the resulting tertiary amine, a crucial modification for the final drug's activity. researchgate.net

The synthesis of this compound itself can be approached through methods like Friedel-Crafts acylation of thiophene (B33073) or via Grignard reactions. unimi.itresearchgate.net However, these routes can be complicated by the formation of an inseparable regioisomer, methyl 2,3-dithienylglycolate. unimi.itresearchgate.net The presence of this isomer is highly undesirable as it leads to impurities in the final active pharmaceutical ingredient. unimi.it Consequently, significant research has been dedicated to developing highly regioselective synthetic protocols. One successful approach involves a two-step process starting with the lithiation of 2-bromothiophene (B119243), which is then reacted with dimethyl oxalate (B1200264) to selectively produce the desired this compound, thereby avoiding the problematic isomeric impurity. unimi.itresearchgate.net The purification of the final compound is also a critical step, with patented processes designed to reduce the regioisomer impurity to less than 0.10%, ensuring its suitability for pharmaceutical use. google.com

Table 2: Key Pharmaceutical Compounds Synthesized from this compound
Compound NameTherapeutic ClassReference
Tiotropium BromideAnticholinergic, Bronchodilator lookchem.comunimi.itoceanicpharmachem.com
Aclidinium BromideAnticholinergic, Bronchodilator lookchem.comunimi.it

Overview of Historical and Current Research Trajectories and Applications

The research trajectory for this compound began with early investigations into dithienylglycolic esters, with some studies dating back to the 1970s. google.com Historically, the focus has been firmly planted on its synthesis and its role as a precursor for anticholinergic drugs that target muscarinic receptors. unimi.itgoogle.com This has involved extensive work on optimizing reaction conditions to maximize yield and purity. unimi.itresearchgate.net

Current research continues to build upon this foundation, with an ongoing emphasis on refining synthesis and purification methodologies. researchgate.net A key goal is the development of efficient and selective processes to produce either the primary compound, this compound, or its regio-isomer, methyl 2,3-dithienylglycolate, which serves as a critical reference standard for impurity analysis in drug manufacturing. unimi.itresearchgate.net For instance, a selective protocol has been described that can produce either isomer depending on the specific bromothiophene derivative and condensation conditions used. unimi.it This allows for the controlled synthesis of the target intermediate for anticholinergic agents, as well as the precursor to its main pharmacological impurity. unimi.itresearchgate.net

Beyond its established role in medicinal chemistry, this compound has been identified as a product for proteomics research, indicating a diversification of its applications into other areas of the life sciences. scbt.com This suggests a potential for new research avenues where the compound's unique structure could be leveraged for developing new biochemical tools or probes.

Table 3: Overview of a Selective Synthesis Method
StepDescriptionReactantsKey FeatureReference
1Formation of thienyl lithium reagent2-bromothiophene, n-butyllithiumPerformed at low temperature (-80 °C) under an inert atmosphere to create a reactive intermediate. unimi.itchemicalbook.com
2Reaction with an electrophileThienyl lithium reagent, methyl 2-oxo-2-(thiophen-2-yl)acetateThe controlled addition of the electrophile leads to the selective formation of the desired 2,2-dithienylglycolate structure. unimi.itchemicalbook.com
3PurificationCrude product, silica (B1680970) gelPurification via flash column chromatography is necessary to isolate the final product from any remaining starting materials or byproducts. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3S2 B131499 Methyl 2,2-dithienylglycolate CAS No. 26447-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHWYWHVEQQDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465166
Record name Methyl 2,2-dithienylglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26447-85-8
Record name Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26447-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,2-dithienylglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-2-thienylglycolic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for Methyl 2,2-dithienylglycolate

Modern synthetic approaches aim to produce MDTG with high purity and yield, addressing the challenges posed by the formation of regioisomeric impurities. google.comunimi.it These strategies primarily involve organometallic reagents.

A primary challenge in MDTG synthesis is preventing the formation of its regioisomer, methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (B3277807) (2,3-MDTG). google.com The presence of this impurity complicates purification and can lead to isomeric impurities in the final drug product. unimi.it

To achieve a completely regioselective synthesis, a two-step protocol utilizing organolithium reagents has been developed. unimi.itresearchgate.net This method allows for the selective synthesis of either the desired this compound or its 2,3-MDTG isomer by carefully choosing the starting materials and reaction conditions. unimi.it The protocol involves first creating an intermediate, methyl 2-oxo-2-(thiophen-2-yl)acetate, which is then reacted with a second thienyl anion. researchgate.net This controlled, stepwise approach prevents the scrambling of thiophene (B33073) ring positions that can occur in other methods. unimi.it

A common and traditional method for synthesizing MDTG is through a Grignard reaction. google.comunimi.it This approach involves reacting 2-thienylmagnesium bromide with dimethyl oxalate (B1200264). google.com The Grignard reagent is typically prepared from 2-bromothiophene (B119243) and magnesium shavings in a solvent like diethyl ether or tetrahydrofuran (B95107). google.comchemicalbook.com

While this method can provide good yields, it is often plagued by the co-formation of the 2,3-MDTG impurity. google.comunimi.it One study reported a 54% yield of the desired product but also a 12% yield of the inseparable regioisomer. unimi.it The formation of this impurity is believed to result from the equilibration of the initial 2-thienylmagnesium bromide to its more stable 3-thienyl isomer under the reaction conditions. unimi.it

Starting MaterialsReagentSolventYield (MDTG)Yield (2,3-MDTG)Source
2-Bromothiophene, Dimethyl oxalateMagnesium (Mg)Diethyl Ether54%12% unimi.it
2-Bromothiophene, Dimethyl oxalateMagnesium (Mg)Ether60%Not specified chemicalbook.com

To overcome the selectivity issues of the Grignard reaction, methods using organolithium reagents have been developed. unimi.it These syntheses offer a more controlled reaction pathway. A general procedure involves the lithiation of 2-bromothiophene using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -80 °C) in an anhydrous solvent such as tetrahydrofuran (THF). unimi.itchemicalbook.com

The resulting 2-thienyl lithium is then reacted with a suitable electrophile. In a highly selective two-step approach, the 2-thienyl lithium is first reacted with dimethyl oxalate to form methyl 2-oxo-2-(thiophen-2-yl)acetate. unimi.itresearchgate.net This intermediate is then reacted with a second equivalent of 2-thienyl lithium to produce the final this compound with high selectivity and a reported yield of 75%. chemicalbook.comlookchem.com

Step 1 ReactantsStep 2 ReactantSolventTemperatureYieldSource
2-Bromothiophene, n-ButyllithiumMethyl 2-oxo-2-(thiophen-2-yl)acetateTetrahydrofuran (THF)-80 °C75% chemicalbook.com

The synthesis of MDTG can be categorized into one-step (or one-pot) and multi-step sequences, which directly impacts the purity of the final product.

One-Step Sequence: The Grignard reaction is typically performed as a one-pot synthesis. google.comchemicalbook.com 2-thienylmagnesium bromide is prepared and then reacted in the same vessel with dimethyl oxalate. google.com While efficient, this sequence offers less control, leading to the formation of the 2,3-MDTG regioisomer. unimi.it

Multi-Step Sequence: The organolithium-based approach is a deliberate two-step sequence designed for high regioselectivity. unimi.itresearchgate.net

Step 1: Lithiation of a bromothiophene and reaction with dimethyl oxalate to synthesize and isolate a methyl 2-oxo-2-(thiophen-x-yl)acetate intermediate. researchgate.net

Step 2: Reaction of the purified intermediate with a second equivalent of a thienyl lithium reagent to yield the final, highly pure dithienylglycolate. unimi.itresearchgate.net

Mechanistic Investigations of this compound Formation

The mechanism of formation differs significantly between the Grignard and organolithium pathways. In the Grignard reaction , two equivalents of the 2-thienylmagnesium bromide act as nucleophiles, attacking the electrophilic carbonyl carbons of dimethyl oxalate. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. The formation of the 2,3-MDTG impurity is attributed to an equilibrium between 2-thienylmagnesium bromide and the thermodynamically more stable 3-thienylmagnesium bromide, which can also react with the oxalate ester. unimi.it

The organolithium-mediated synthesis provides greater mechanistic control. By modulating the reactivity of the thienyl anion by using lithium as the counterion, the reaction can be directed. unimi.it The two-step protocol separates the two additions. The first nucleophilic attack on dimethyl oxalate by a thienyl lithium species forms the stable keto-ester intermediate, methyl 2-oxo-2-(thiophen-2-yl)acetate. researchgate.net The second nucleophilic attack by another thienyl lithium on the remaining ketone carbonyl group of this intermediate leads to the final tertiary alcohol structure after an aqueous workup. researchgate.netchemicalbook.com This sequential and controlled pathway is the key to achieving high regioselectivity. unimi.it

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimization of the synthesis of MDTG primarily revolves around the choice of the organometallic reagent and the reaction sequence to maximize yield and, crucially, regioselectivity. unimi.itresearchgate.net

The key factor in enhancing selectivity is the shift from a magnesium-based Grignard reagent to a lithium-based organolithium reagent. unimi.it This change of the counter-cation from MgBr+ to Li+ prevents the isomerization of the thienyl anion, thereby minimizing the formation of the 2,3-MDTG impurity. unimi.it The development of a two-step protocol, where the intermediate oxo-acetate is formed first, represents a significant optimization that allows for a highly selective synthesis. researchgate.net

Further optimization involves controlling reaction conditions such as temperature. Organolithium reactions are typically conducted at very low temperatures (-80 °C) to ensure stability of the reagents and prevent side reactions. chemicalbook.com

MethodReagentKey AdvantageReported YieldSelectivity IssueSource
Grignard Reaction2-thienylmagnesium bromideOne-pot procedure54-60%Forms 12% regioisomer unimi.itchemicalbook.com
Organolithium Synthesis2-thienyl lithiumHigh regioselectivity75%Regioisomer minimized unimi.itchemicalbook.com

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by the interplay of its three primary functional components: a tertiary hydroxyl group, a methyl ester, and two thiophene rings. This structure allows the molecule to participate in a variety of chemical transformations, including reactions at the ester carbonyl, modifications of the hydroxyl group, and substitutions on the aromatic thiophene rings. Its role as a key intermediate in the synthesis of complex pharmaceuticals, such as tiotropium (B1237716) bromide and aclidinium (B1254267) bromide, is a direct result of this chemical versatility. unimi.it

Nucleophilic Substitution Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of the methoxide (B1231860) (-OCH3) leaving group. byjus.com

This reaction is particularly significant in the pharmaceutical industry for synthesizing active pharmaceutical ingredients. For instance, the condensation of this compound with complex amino alcohols like scopine (B3395896) or 3-quinuclidinol (B22445) derivatives occurs via this pathway under basic conditions. unimi.it The amino alcohol acts as the nucleophile, displacing the methyl group to form a new, more complex ester, which is a precursor to anticholinergic agents. unimi.it This process is a classic example of transesterification.

The general mechanism proceeds as follows:

A nucleophile (Nu-H), typically an alcohol, attacks the ester carbonyl carbon.

A tetrahedral intermediate is formed.

The methoxide group is eliminated as a leaving group.

Deprotonation of the attacking nucleophile yields the final substituted product.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReagent/ConditionsProduct TypeSignificance
ScopineBasic conditionsScopine ester of 2,2-dithienylglycolic acidIntermediate for Tiotropium bromide synthesis unimi.it
3-Quinuclidinol derivativesBasic conditionsQuinuclidinol ester of 2,2-dithienylglycolic acidIntermediate for Aclidinium bromide synthesis unimi.it
Hydroxide (B78521) Ion (OH⁻)Aqueous base (e.g., NaOH)2,2-Dithienylglycolate saltHydrolysis (Saponification)

Hydrolysis Pathways

Hydrolysis is a specific type of nucleophilic substitution where water acts as the nucleophile, cleaving the ester bond to yield 2,2-dithienylglycolic acid and methanol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the attack of a hydroxide ion on the ester carbonyl. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this activated carbon. This process is reversible and represents the reverse of a Fischer esterification. To drive the reaction to completion, an excess of water is typically used.

Esterification Reactions

While this compound is itself an ester, it can undergo transesterification to form different esters. Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a typical procedure, this compound would be treated with a different alcohol (R'-OH) in the presence of a catalyst. The alcohol R'-OH is often used as the solvent to ensure it is in large excess, driving the equilibrium towards the new ester product. masterorganicchemistry.com This is the core reaction used to attach the molecule to other complex structures, as seen in the synthesis of anticholinergic drugs. unimi.it

Reduction Reactions

The ester functional group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. libretexts.org

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting esters into primary alcohols. libretexts.orgyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This initially forms an aldehyde intermediate, which is immediately further reduced to the alcohol. chemistrysteps.com The tertiary hydroxyl group on the alpha-carbon remains unaffected. The final product of this reduction is 1,1-di(thiophen-2-yl)ethane-1,2-diol.

Sodium borohydride (B1222165) (NaBH4), a milder reducing agent, is generally not reactive enough to reduce esters and would therefore not be effective for this transformation. libretexts.org

Table 2: Reduction of this compound
Reducing AgentReactivity with EsterProduct
Lithium Aluminum Hydride (LiAlH₄)Reduces ester to a primary alcohol libretexts.orgyoutube.com1,1-di(thiophen-2-yl)ethane-1,2-diol
Sodium Borohydride (NaBH₄)Generally unreactive libretexts.orgNo reaction

Electrophilic Aromatic Substitution Reactions on Thiophene Rings

The two thiophene rings in the molecule are electron-rich aromatic systems and are thus activated towards electrophilic aromatic substitution (EAS). Thiophene is significantly more reactive than benzene (B151609) in these reactions. The substitution typically occurs at the C5 position (the carbon adjacent to the sulfur and furthest from the point of attachment), as the sulfur atom can effectively stabilize the positive charge in the reaction intermediate (the sigma complex) through resonance. libretexts.org

The large dithienylglycolate substituent at the C2 position will sterically hinder attack at the C3 position. Therefore, electrophilic attack is highly favored at the C5 position of either thiophene ring. The dithienylglycolate group itself is electron-withdrawing and thus deactivating, but the powerful activating effect of the heterocyclic sulfur atom dominates, allowing substitution to proceed.

Table 3: Potential Electrophilic Aromatic Substitution Reactions
Reaction TypeTypical ReagentsExpected Product
NitrationHNO₃/H₂SO₄Methyl 2-(5-nitrothiophen-2-yl)-2-(thiophen-2-yl)glycolate
HalogenationBr₂ in Acetic AcidMethyl 2-(5-bromothiophen-2-yl)-2-(thiophen-2-yl)glycolate
Friedel-Crafts AcylationCH₃COCl/AlCl₃Methyl 2-(5-acetylthiophen-2-yl)-2-(thiophen-2-yl)glycolate

Advanced Analytical Characterization and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Methyl 2,2-dithienylglycolate from impurities, especially its regioisomers, and for quantifying its purity. smolecule.comgoogle.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. scispace.comwjpmr.com The development of a robust HPLC method is crucial for separating the main compound from its impurities, most notably the regioisomeric impurity, Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate. google.com

A validated reversed-phase HPLC (RP-HPLC) method can effectively quantify this compound and its impurities. turkjps.org Method validation ensures the analytical procedure is fit for its intended purpose, assessing parameters such as linearity, precision, accuracy, and robustness. wjpmr.comturkjps.org

For instance, a reported HPLC method for the analysis of a similar compound, methyl salicylate, demonstrated excellent linearity over a concentration range of 25-175 µg/mL with a correlation coefficient (R²) of 0.9999. turkjps.org The recovery was found to be between 99.78% and 100.0%, with relative standard deviation values for intra- and inter-day precision being less than 2.0%. turkjps.org

An optimized HPLC method for analyzing the percentage of the 2,3-MDTG impurity in a this compound sample has been developed. google.com This method provides clear separation between the peaks of the two isomers. google.com

Table 1: Example of HPLC Method Parameters

Parameter Value
Column Zorbax Rx-C8, 150x4.6 mm, 5µm
Mobile Phase A 10 ml of triethylamine (B128534) (TEA) in 1000 ml ultrapure water, pH 3.0 with perchloric acid
Mobile Phase B Acetonitrile
Detection UV, wavelength not specified in the provided context
Column Temperature 40°C

This table is a representative example based on a described method for impurity analysis. google.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter analysis times, reduced solvent consumption, and improved separation efficiency. nih.gov These benefits are achieved by using columns with smaller particle sizes (typically 1.7 µm) and instrumentation capable of handling higher back-pressures. nih.gov

UPLC methods can be applied for the rapid quality control of pharmaceutical ingredients and formulations. For example, a UPLC method was developed for the simultaneous determination of multiple drugs, achieving separation in a short run time. ekb.eg The method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision. ekb.eg While a specific UPLC method for this compound is not detailed in the provided search results, the principles of UPLC make it a highly suitable technique for its analysis and impurity profiling. A UPLC method for tiemonium (B1683158) methylsulphate, a related compound, was developed with a run time of 1.12 minutes and was linear up to 10 µg/mL. medcraveonline.com

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful analytical technique that can be utilized for the analysis of volatile and thermally stable compounds like this compound. While specific GC methodologies for this compound are not extensively detailed in the provided search results, GC, particularly when coupled with a flame ionization detector (GC-FID), is a standard method for the quantitative analysis of fatty acid methyl esters, which share a similar methyl ester functional group. sciopen.com The development of a GC method would involve optimizing parameters such as the type of column, carrier gas flow rate, and temperature programming to achieve effective separation and quantification.

Purification Techniques for Regioisomeric Impurities (e.g., Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate)

The synthesis of this compound can lead to the formation of the regioisomeric impurity, Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate. unimi.itgoogle.com The presence of this impurity is problematic as it can be difficult to separate from the desired product due to their similar chemical and physical properties. google.com

Several purification techniques have been explored to reduce the content of this impurity to acceptable levels, typically below 0.10% for pharmaceutical applications. google.com Crystallization is a common method employed for purification. smolecule.comgoogle.com A patented process describes a method for purifying this compound by crystallization from a specific selection of organic solvents, including linear alkyl ethers and toluene, optionally with co-solvents. google.com This process involves heating the mixture to a temperature between 30°C and 70°C, holding it for at least an hour, and then cooling it to a temperature between 0°C and 25°C to induce crystallization of the pure product. google.com This method has been shown to successfully reduce the regioisomeric impurity to less than or equal to 0.10%. google.com

Another approach to obtaining pure this compound is through a regioselective synthesis protocol, which aims to minimize the formation of the undesired isomer from the outset. unimi.it Flash column chromatography using silica (B1680970) gel is also a viable purification technique. chemicalbook.comresearchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound. evitachem.comsmolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural assignment of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. unimi.itgoogle.com

The ¹H NMR spectrum of this compound shows distinct signals for the protons on the thiophene (B33073) rings and the methyl group. The chemical shifts and coupling constants of these signals are characteristic of the 2,2-disubstituted pattern. The presence of the regioisomeric impurity, Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate, can be detected by the appearance of additional, distinct signals in the ¹H NMR spectrum. unimi.it

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon, the quaternary carbon attached to the two thiophene rings, the methyl carbon, and the carbons of the thiophene rings. unimi.it The chemical shifts in the ¹³C NMR spectrum are also sensitive to the substitution pattern, allowing for clear differentiation between the 2,2- and 2,3-isomers. unimi.it

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Assignment ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
This compound 3.92 (s, 3H), 4.68 (s, 1H), 7.00 (dd, 2H), 7.18-7.20 (m, 2H), 7.39 (dd, 2H) 53.9, 77.2, 125.7, 126.1, 127.1, 144.7, 172.8
Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate 3.83 (s, 3H), 5.76 (bs, 1H), 7.00 (dd, 1H), 7.12 (dd, 1H), 7.22 (dd, 1H), 7.41 (dd, 1H), 7.44 (dd, 1H), 7.47 (s, 1H) 53.3, 77.5, 123.2, 126.0, 126.1, 126.2, 127.1, 127.6, 144.7, 147.9, 173.3

Data compiled from published research. unimi.it Note: Spectra were recorded on different instruments (300 MHz or 400 MHz for ¹H NMR and 75 MHz or 101 MHz for ¹³C NMR) and in different deuterated solvents, which can affect chemical shift values.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electrospray Ionization (ESI) is a commonly used soft ionization technique that provides information about the molecular ion. google.com

Under positive ESI conditions, the protonated molecule [M+H]⁺ is observed. The fragmentation pattern provides valuable structural information. While a detailed fragmentation pathway for this compound is not extensively published, general principles of mass spectrometry suggest that cleavage of the ester and hydroxyl groups, as well as fragmentation of the thiophene rings, would be expected. acdlabs.comlibretexts.org

A patent for the purification of this compound reports the use of a Waters QTof Micro with positive ESI for mass spectrometry analyses. google.com The significant peaks observed in the mass spectrum are detailed in the table below.

Table 1: Significant Mass Spectrometry Peaks for this compound

m/z (Mass-to-Charge Ratio) Interpretation
255.0 [M+H]⁺ (Protonated Molecule)
237.0 [M+H - H₂O]⁺
195.0 [M+H - COOCH₃]⁺
111.0 [C₄H₃S-CO]⁺

Data sourced from patent information. google.com

This fragmentation data is crucial for confirming the identity of the compound and for identifying potential impurities that may have different fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are vital for characterizing the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorptions for this compound include:

O-H Stretch: A broad band indicating the hydroxyl group.

C-H Stretch (Aromatic): Absorptions characteristic of the thiophene rings.

C=O Stretch (Ester): A strong absorption typical for the carbonyl group of the ester.

C-O Stretch (Ester and Alcohol): Bands associated with the C-O single bonds.

C=C Stretch (Aromatic): Vibrations from the thiophene rings. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electrons of the thiophene rings. The thiophene rings are expected to give rise to characteristic absorption bands in the UV region. researchgate.net The position and intensity of these bands can be influenced by the substitution pattern and the presence of other chromophores. A study on related compounds showed a wide absorption band in the neutral range of 200–700 nm. researchgate.net

X-Ray Powder Diffraction (XRPD) and Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Solid-State Characterization

The solid-state properties of this compound are critical for its handling, formulation, and stability. X-ray Powder Diffraction (XRPD) and thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed for this purpose. google.comabo.fi

X-Ray Powder Diffraction (XRPD): XRPD is a powerful non-destructive technique used to analyze the crystalline structure of a solid material. usp.orgucmerced.edu The diffraction pattern is unique to a specific crystalline form, making it an excellent tool for identifying polymorphs and ensuring batch-to-batch consistency. usp.org For this compound, a crystalline form has been characterized by its XRPD spectrum, with distinguishable peaks at specific 2-Theta angles. google.com

Diffraction measurements were performed using a PANalytical X'Pert PRO Q-Q diffractometer with Cu Kα1 radiation. google.com

Table 2: Characteristic XRPD Peaks for Crystalline this compound

2-Theta (°) (± 0.1)
7.94
13.34
15.91
21.86
22.65
22.94

Data sourced from patent information. google.com

Thermal Analysis (TGA and DSC):abo.fiazom.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA analysis showed a single weight loss event starting at approximately 200°C, which is indicative of thermal decomposition. google.com The analysis was performed with a temperature ramp of 10°C/min from 25°C to 320°C. google.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the melting point and other thermal transitions. The DSC profile of crystalline this compound shows a distinct endothermic peak at 93.25°C ± 1°C, with an onset at 92.78°C ± 1°C, corresponding to its melting point. google.com The analysis was conducted by heating the sample at 10°C/min from 20 to 350°C. google.com

Analytical Method Validation and Quality Control in Pharmaceutical Synthesis

The synthesis of this compound can lead to the formation of impurities, most notably the regioisomer methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (B3277807). google.comunimi.it The presence of such impurities can affect the quality and safety of the final drug product. unimi.it Therefore, robust and validated analytical methods are crucial for quality control. unimi.itresearchgate.netlookchem.com

High-Performance Liquid Chromatography (HPLC) is the primary technique used for the quantitative analysis of this compound and its impurities. google.com An optimized HPLC method has been developed to separate and quantify the target compound from its 2,3-isomer. google.com The validation of this analytical method would typically involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. cphi-online.com

According to regulatory guidelines, any impurity present at a level greater than 0.1% must be identified. unimi.itresearchgate.net A purification process has been developed to reduce the content of the methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate impurity to less than or equal to 0.10%. google.com This ensures that the this compound produced is suitable for use as an intermediate in the pharmaceutical industry. google.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate
2-bromothiophene (B119243)
Tiotropium (B1237716) bromide
Aclidinium (B1254267) bromide
Scopine (B3395896)
3-quinuclidinol (B22445)
Methyl 2-oxo-2-(thiophen-2-yl)acetate

Pharmacological and Biological Research Applications

Mechanisms of Biological Activity of Methyl 2,2-Dithienylglycolate and its Derivatives

The biological significance of this compound is predominantly realized through its incorporation into more complex molecules that exhibit distinct pharmacological activities.

This compound is a crucial precursor in the synthesis of several anticholinergic drugs, most notably Tiotropium (B1237716) bromide and Aclidinium (B1254267) bromide. nih.govgoogle.comresearchgate.net These drugs function as muscarinic receptor antagonists, competitively inhibiting the action of acetylcholine (B1216132) at M1, M2, and M3 muscarinic receptors. wikipedia.orgnih.gov In the airways, this antagonism leads to bronchodilation by relaxing the smooth muscles. evitachem.com

While the final drug products exhibit high affinity for muscarinic receptors, there is limited publicly available data on the direct binding affinity of this compound itself. Its primary role is that of a synthetic building block, with the dithienylglycolate moiety being a critical pharmacophore for the anticholinergic activity of the resulting compounds.

Currently, there is no scientific literature available that investigates the cholinesterase inhibitory activity of this compound. Research on cholinesterase inhibitors has explored a wide range of chemical scaffolds, including thiophene (B33073) derivatives, which have shown potential as acetylcholinesterase inhibitors. nih.gov However, studies specifically evaluating this compound for this biological activity have not been reported.

There is no available research to suggest that this compound possesses neuroprotective, antioxidant, or anti-inflammatory properties. The investigation of synthetic compounds for neuroprotective effects is an active area of research, with studies focusing on their potential to mitigate neuronal damage. uni.opole.plnih.gov However, the pharmacological profile of this compound in this context has not been explored.

Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization

The structure of this compound forms the core of potent muscarinic antagonists, and its structural features are critical for their pharmacological activity. General SAR principles for anticholinergic agents highlight the importance of specific structural components. gpatindia.com For derivatives of this compound, such as Tiotropium, the following SAR observations are noteworthy:

The presence of heterocyclic or carbocyclic rings (in this case, the two thiophene rings) is crucial for activity. gpatindia.com

A hydroxyl or hydroxymethyl group on the R3 position (the hydroxyl group in the glycolate (B3277807) moiety) is often found in potent derivatives. gpatindia.com

An ester group is the most potent linkage (the 'X' position). gpatindia.com

The distance between the ring-substituted carbons is optimal at two carbon units. gpatindia.com

These principles underscore the importance of the dithienylglycolate structure for achieving high-affinity binding to muscarinic receptors.

Receptor Binding Assays and Functional Efficacy Studies

As a key intermediate, this compound is instrumental in the synthesis of compounds that undergo extensive receptor binding and functional efficacy studies. For instance, Tiotropium, derived from this precursor, is a potent muscarinic receptor antagonist. wikipedia.org Receptor binding assays are crucial for determining the affinity of such compounds for their target receptors. nih.govnih.gov

Functional efficacy studies further characterize the biological response elicited by these compounds. For muscarinic antagonists, these assays measure the ability of the compound to inhibit acetylcholine-induced responses in various tissues or cell lines. nih.govnih.gov While specific binding data for this compound is not available, the high efficacy of its derivatives highlights the significance of its core structure.

Investigation of Therapeutic Potential in Respiratory Diseases (e.g., Chronic Obstructive Pulmonary Disease, Asthma)

This compound is a pivotal intermediate in the synthesis of several potent anticholinergic agents used in the management of chronic respiratory diseases. evitachem.comunimi.itgoogle.com Its primary role is as a precursor for manufacturing drugs that help manage conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma. smolecule.comgoogle.com

The therapeutic effect stems from the final drug products synthesized from this compound, which act as long-acting muscarinic antagonists (LAMAs). evitachem.comrxlist.com These agents work by blocking the action of acetylcholine on muscarinic receptors located in the smooth muscles of the airways. evitachem.comnih.gov This inhibition leads to bronchodilation—the relaxation and widening of the bronchial passages—which improves airflow and makes breathing easier for patients with these conditions. evitachem.comrxlist.com

Key pharmaceuticals synthesized using this compound include:

Tiotropium bromide: A widely used long-acting bronchodilator for the maintenance treatment of COPD. evitachem.comlookchem.comchemicalbook.com Its efficacy and safety in treating moderate-to-severe COPD have been well-documented in numerous clinical trials. nih.gov Studies have also pointed to its beneficial role in treating difficult-to-control asthma. nih.gov

Aclidinium bromide: Another anticholinergic agent for which this compound serves as a crucial synthetic intermediate. unimi.itgoogle.com It is also used for the maintenance treatment of COPD.

The synthesis process typically involves the condensation of this compound with other complex molecules, followed by quaternization to produce the final active pharmaceutical ingredient. unimi.itgoogle.com The purity of this compound is critical, as isomeric impurities can carry into the final drug product. unimi.itgoogle.com

Application AreaDerived Compound(s)Mechanism of ActionTherapeutic RelevanceReference
Chronic Obstructive Pulmonary Disease (COPD)Tiotropium bromide, Aclidinium bromideAntagonist of muscarinic acetylcholine receptors in the lungs, leading to bronchodilation.Long-term maintenance treatment to improve airflow and prevent exacerbations. evitachem.comunimi.itgoogle.comnih.gov
AsthmaTiotropium bromideBlocks cholinergic nerve-mediated bronchoconstriction.Add-on therapy for difficult-to-control asthma and in the asthma-COPD overlap syndrome (ACOS). google.comnih.govnih.gov

Potential Applications in Neurological Disorders (e.g., Alzheimer's Disease)

Based on currently available scientific literature, there is no direct research investigating the application of this compound in the context of neurological disorders such as Alzheimer's disease. While the broader class of anticholinergic drugs, for which this compound is a precursor, has known effects on the central nervous system, specific studies on this compound itself for therapeutic potential in neurology are not found in the search results. Research in this area is focused on other molecules, such as methylglyoxal (B44143) and Methyl-CpG Binding Protein 2, in the context of Alzheimer's pathology. nih.gov

Applications in Agrochemicals and Material Science

Beyond its well-established role in pharmaceuticals, this compound exhibits potential in the fields of agrochemicals and material science due to its unique chemical structure and biological activity. smolecule.com

Agrochemicals: Research has suggested that this compound could be utilized in the development of new agrochemicals. smolecule.com Its inherent biological activity indicates a potential for use as a pesticide or herbicide against certain agricultural pests, although this application is less explored than its pharmaceutical uses. smolecule.com

Material Science: The compound's distinct structure, featuring two thiophene rings and a glycolate moiety, makes it a candidate for creating advanced materials. smolecule.com

Building Block for Advanced Materials: The unique arrangement of its chemical groups suggests it could serve as a building block or monomer in the synthesis of novel polymers. smolecule.com There is potential for its use in the field of organic electronics, where thiophene-based molecules are often valued for their electronic properties. smolecule.com

FieldSpecific ApplicationObserved/Potential EffectReference
AgrochemicalsPesticide / HerbicidePotential biological activity against certain pests. smolecule.com
Material ScienceAdditive in Rubber CompositionsImproves heat resistance properties. evitachem.com
Additive in Silicone RubbersEnhances oil resistance and durability. evitachem.com
Advanced Materials / Organic ElectronicsBuilding block for novel polymers.Unique structure may lend itself to applications in organic electronics. smolecule.com

Preclinical Evaluation and Translational Research

Pharmacokinetic (PK) Profiling of Methyl 2,2-Dithienylglycolate Derivatives

The pharmacokinetic profile of tiotropium (B1237716), a key derivative, has been characterized in various preclinical and clinical studies.

Absorption and Distribution Studies

Following administration via inhalation, tiotropium is poorly absorbed from the gastrointestinal tract, with an absolute bioavailability for oral solutions as low as 2-3%. fda.govtga.gov.au Systemic exposure primarily results from absorption through the lungs. After inhalation, peak plasma concentrations are rapidly achieved, typically within 5 to 7 minutes. fda.govdrugbank.com

Preclinical studies in rats using whole-body autoradiography revealed rapid and broad tissue distribution of radiolabeled tiotropium after intravenous administration. nih.gov However, these studies also indicated that tiotropium does not penetrate the blood-brain barrier to any significant extent. fda.govtga.gov.au The volume of distribution (Vd) determined in humans after an intravenous dose is 32 L/kg, and plasma protein binding is approximately 72%. fda.govtga.gov.audrugbank.com

ParameterValueSpecies/Context
Absolute Bioavailability (Oral) 2-3%Healthy Volunteers
Time to Peak Plasma Conc. (Inhalation) 5-7 minutesCOPD & Asthma Patients
Plasma Protein Binding 72%Human
Volume of Distribution (IV) 32 L/kgHealthy Volunteers
Blood-Brain Barrier Penetration NegligibleRat Studies

Metabolic Pathways and Enzyme Systems (e.g., CYP3A)

The metabolism of tiotropium is limited. fda.gov A significant portion of the systemically available drug is excreted unchanged. drugbank.com The primary metabolic pathway is a non-enzymatic ester cleavage that splits the molecule into two inactive metabolites: N-methylscopine and dithienylglycolic acid. fda.govdrugbank.comnih.gov

A smaller fraction of the dose (approximately 25%) undergoes metabolism. fda.govclinpgx.org In vitro experiments using human liver microsomes and hepatocytes have shown that this minor metabolic pathway involves cytochrome P450 (CYP) dependent oxidation and subsequent glutathione (B108866) conjugation. fda.govclinpgx.org The specific isoenzymes involved are CYP2D6 and CYP3A4. clinpgx.orgdrugfuture.com This enzymatic pathway can be inhibited by known inhibitors of these enzymes, such as quinidine (B1679956) (for CYP2D6) and ketoconazole (B1673606) (for CYP3A4). fda.govclinpgx.orgtga.gov.au

Excretion Mechanisms

Tiotropium is predominantly cleared from the body via renal excretion of the unchanged drug. drugfuture.com After an intravenous dose to healthy volunteers, 74% of the dose is recovered in the urine as the parent compound. fda.govdrugbank.com The total clearance after an intravenous dose is high, approximately 880 mL/min in healthy individuals. fda.govdrugbank.com The renal clearance of tiotropium exceeds creatinine (B1669602) clearance, which is indicative of active secretion into the urine. tga.gov.aufda.gov

Following chronic once-daily inhalation by patients with Chronic Obstructive Pulmonary Disease (COPD), approximately 18.6% of the dose is excreted unchanged in the urine over 24 hours at steady state. fda.gov The terminal elimination half-life is long, ranging between 5 and 6 days. drugfuture.com Preclinical studies in rats showed a much longer terminal elimination half-life in urine (21-24 h) compared to plasma (6-8 h). nih.gov

Pharmacodynamic (PD) Assessments and Efficacy Models

The primary pharmacodynamic effect of tiotropium is bronchodilation, achieved through its action as a long-acting antagonist of muscarinic acetylcholine (B1216132) receptors. nih.gov It has a similar high affinity for all five muscarinic receptor subtypes (M1 to M5) but exhibits kinetic selectivity. drugbank.comdroracle.aidroracle.ai

In vitro studies have demonstrated that tiotropium dissociates very slowly from M1 and M3 receptors, which contributes to its long duration of action, while it dissociates more rapidly from M2 receptors. droracle.aipharmgkb.org The M3 receptor, located on airway smooth muscle, is the primary target for mediating bronchodilation. droracle.aidroracle.ai Preclinical in vivo studies confirmed that the prevention of methacholine-induced bronchoconstriction was dose-dependent and lasted for over 24 hours. fda.gov

More recent molecular dynamics simulations and functional studies on tracheal smooth muscle have revealed that tiotropium binds not only to the main (orthosteric) site on the M3 receptor but also to a secondary, allosteric site in the extracellular vestibule. nih.govnih.goversnet.org This dual-site binding is proposed to contribute to its insurmountable antagonism, preventing acetylcholine from accessing the primary binding pocket and enhancing its bronchoprotective effects. nih.govnih.goversnet.org

Receptor SubtypeBinding/Dissociation CharacteristicPharmacological Relevance
M3 High affinity, very slow dissociationPrimary target for bronchodilation in airway smooth muscle. droracle.aidroracle.ai
M1 High affinity, very slow dissociationContributes to long duration of action. droracle.ai
M2 High affinity, more rapid dissociationKinetic selectivity may contribute to clinical effects. droracle.ai
M3 (Allosteric site) Secondary, lower affinity bindingPrevents acetylcholine entry, contributes to insurmountable antagonism. nih.govnih.gov

Drug-Drug Interaction (DDI) Investigations

In vitro studies using human liver microsomes have shown that tiotropium, even at supra-therapeutic concentrations, does not inhibit the major cytochrome P450 enzymes (CYP1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4). fda.govclinpgx.orgfda.gov This suggests a low potential for tiotropium to alter the metabolism of other drugs cleared by these pathways.

The potential for other drugs to interact with tiotropium primarily relates to its minor metabolic pathway. Co-administration with potent inhibitors of CYP2D6 (e.g., quinidine) or CYP3A4 (e.g., ketoconazole) could theoretically increase systemic exposure to tiotropium by inhibiting its limited metabolism, although the clinical significance of this is considered low due to the small fraction of the drug that is metabolized. fda.govclinpgx.orgtga.gov.au Studies of potential interactions with P-glycoprotein (P-gp), a key drug transporter, have not indicated that tiotropium is a significant substrate or inhibitor. nih.gov Clinical trials involving concomitant administration with other common COPD medications, such as sympathomimetic bronchodilators and corticosteroids, have not revealed any increase in adverse effects. medscape.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. For Methyl 2,2-dithienylglycolate, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are fundamental to understanding its chemical reactivity.

Detailed analysis of the electronic structure provides insights into the most likely sites for electrophilic and nucleophilic attack. The distribution of atomic charges can highlight the polarity of bonds and the partial charges on individual atoms. For instance, the oxygen atoms of the hydroxyl and ester groups are expected to carry significant negative charges, making them potential sites for interaction with electrophiles or hydrogen bond donors.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. In this compound, the electron-rich thiophene (B33073) rings are expected to contribute significantly to the HOMO, influencing its reactivity in synthetic transformations.

Table 1: Illustrative Quantum Chemical Properties of this compound (Calculated) This table presents theoretical data representative of what would be obtained from DFT calculations.

PropertyCalculated ValueImplication
HOMO Energy-6.5 eVIndicates electron-donating capability, likely centered on thiophene rings.
LUMO Energy-1.2 eVIndicates electron-accepting capability, associated with the ester carbonyl group.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability.
Dipole Moment2.8 DIndicates a polar molecule, influencing solubility and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and how it interacts with other molecules, such as reactants or biological receptors. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them. Due to the presence of several rotatable bonds—notably around the central carbon atom and the ester group—the molecule can adopt various conformations.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and bonds at a given temperature, MD studies can explore the conformational landscape, revealing the preferred orientations of the two thiophene rings and the flexibility of the ester side chain. These simulations can highlight intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize certain conformations. Understanding the dominant conformations in solution is crucial for predicting the outcomes of chemical reactions and its potential to bind to a receptor.

Molecular Docking and Ligand-Receptor Interaction Studies

Given that this compound is a direct precursor to anticholinergic drugs that target muscarinic acetylcholine (B1216132) receptors, molecular docking studies can be employed to investigate its potential interactions with these biological targets. medpath.com Although the final drug, not the precursor, is the active antagonist, such studies can provide a baseline understanding of how the core dithienylglycolate scaffold fits within the receptor's binding pocket.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The process involves placing the ligand in various positions and orientations within the receptor's active site and scoring each pose based on factors like steric hindrance, electrostatic interactions, and hydrogen bonding.

For this compound, docking studies against a muscarinic receptor (e.g., M3) could reveal key interactions. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the thiophene rings could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding site. The ester group could also form hydrogen bonds. These interaction studies are crucial for understanding the structure-activity relationships of its derivatives and for designing new compounds with improved binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results against Muscarinic M3 Receptor This table presents hypothetical data to illustrate the output of a molecular docking study.

ParameterValueKey Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol)-7.2
  • Hydrogen Bond: TYR-100 (with -OH group)
  • Hydrogen Bond: ASN-400 (with C=O group)
  • Hydrophobic Interaction: TRP-420 (with thiophene ring)
  • Docking Score-8.5
    Ligand Efficiency0.42

    Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

    In silico models are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a molecule, commonly referred to as ADME. These models use the chemical structure of a compound to estimate its likely behavior in the body. While this compound is an intermediate and not a final drug, predicting its ADME properties can be useful for understanding the potential liabilities of its derivatives.

    Computational tools can predict a range of properties based on the molecule's structure, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are often used in rule-based filters, like Lipinski's Rule of Five, to assess "drug-likeness."

    Absorption: Models can predict oral bioavailability and permeability through membranes like the intestinal wall or the blood-brain barrier.

    Distribution: Predictions can be made about the extent to which the compound will distribute into various tissues and its potential to bind to plasma proteins.

    Metabolism: In silico tools can identify likely sites on the molecule that are susceptible to metabolic enzymes (e.g., cytochrome P450s). For this compound, the thiophene rings and the ester group would be potential sites of metabolism.

    Excretion: The likely route of elimination from the body can be estimated.

    Table 3: Predicted ADME Properties of this compound This table contains values predicted by common in silico ADME models and should be considered illustrative.

    ADME PropertyPredicted ValueInterpretation
    Molecular Weight254.33 g/molComplies with Lipinski's Rule (< 500).
    logP (Lipophilicity)2.22Indicates moderate lipophilicity, favorable for membrane permeability.
    Topological Polar Surface Area (TPSA)80.6 ŲSuggests good potential for oral absorption.
    Hydrogen Bond Donors1Complies with Lipinski's Rule (< 5).
    Hydrogen Bond Acceptors4Complies with Lipinski's Rule (< 10).
    Blood-Brain Barrier PermeabilityLowPredicted to not readily cross into the central nervous system.

    Future Perspectives and Emerging Research Avenues

    Advancements in Synthetic Routes and Green Chemistry Approaches

    The synthesis of Methyl 2,2-dithienylglycolate is pivotal for the production of several important active pharmaceutical ingredients. Traditional synthetic methods, such as Grignard reactions and Friedel-Crafts acylation, have been widely employed. smolecule.comunimi.it A common approach involves the reaction of a Grignard reagent derived from 2-bromothiophene (B119243) with dimethyl oxalate (B1200264). unimi.itchemicalbook.com However, these conventional routes are often hampered by challenges, most notably the formation of a regioisomeric impurity, methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate (2,3-MDTG). unimi.itgoogle.com The structural similarity of this impurity to the target molecule complicates purification processes and can impact the purity of the final pharmaceutical product. unimi.itgoogle.com

    Future research is increasingly focused on developing highly regioselective synthetic protocols to overcome this limitation. One promising strategy involves modulating the reactivity of the thienyl anion by using organolithium reagents under controlled conditions, which has been shown to offer greater selectivity. unimi.itresearchgate.net By carefully selecting the starting materials and reaction conditions, it is possible to selectively synthesize either the desired 2,2-dithienylglycolate or its 2,3-regioisomer, which is valuable for its use as an analytical standard for impurity profiling. unimi.itresearchgate.net

    Beyond selectivity, the principles of green chemistry are beginning to shape the future of synthesizing this key intermediate. The focus is shifting towards minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. Emerging research avenues include the exploration of solid basic catalysts, such as mixed metal oxides, which have shown high yields and selectivity in related reactions like the synthesis of methyl glycolate (B3277807). lp.edu.ua The development of catalytic, atom-economical processes that avoid stoichiometric reagents represents a significant goal. Such advancements would not only reduce the environmental impact of production but also potentially lower manufacturing costs.

    Table 1: Comparison of Synthetic Approaches for Glycolate Esters

    Method Key Features Advantages Challenges & Future Directions
    Grignard Reaction Reaction of 2-thienylmagnesium bromide with dimethyl oxalate. google.com Well-established; good yields. google.com Formation of regioisomeric impurities; requires strict anhydrous conditions. unimi.itgoogle.com
    Organolithium Chemistry Lithiation of bromothiophene followed by reaction with an oxalate. unimi.it Higher regioselectivity possible; controlled reaction conditions. unimi.it Requires cryogenic temperatures (-80 °C); use of pyrophoric reagents. unimi.itchemicalbook.com

    | Catalytic Methods | Emerging for related compounds. Use of solid base catalysts (e.g., MgO-ZrO₂). lp.edu.ua | Potential for high selectivity, reusability of catalysts, milder conditions. | Application to dithienylglycolate synthesis needs to be explored; catalyst development. |

    Exploration of Novel Biological Targets and Therapeutic Areas

    This compound is the foundational scaffold for a class of potent muscarinic receptor antagonists. unimi.itgoogle.com Its derivatives, such as tiotropium (B1237716) bromide and aclidinium (B1254267) bromide, are cornerstone therapies for chronic obstructive pulmonary disease (COPD), where they act as long-acting bronchodilators by blocking M₃ muscarinic receptors in the airways. unimi.itnih.govevitachem.com

    While the role of these derivatives in respiratory medicine is well-defined, future research is aimed at exploring new therapeutic landscapes. The ubiquitous nature of muscarinic receptors throughout the body suggests that novel derivatives could be developed for a range of other conditions. Research into the selectivity of these compounds for different muscarinic receptor subtypes (M₁-M₅) could unlock treatments for overactive bladder, irritable bowel syndrome, and certain cardiovascular disorders.

    Furthermore, there is growing interest in repurposing the dithienylglycolate scaffold to interact with entirely new biological targets. For instance, structural analogs of complex natural esters, like certain polyphenols, have shown neuroprotective effects. nih.gov This opens a speculative but exciting avenue to investigate whether novel derivatives of this compound could be designed to cross the blood-brain barrier and modulate targets relevant to neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.gov Additionally, preliminary research has suggested that the compound's derivatives may have biological activity against certain pests, indicating a potential, though less explored, application in the agricultural sector as pesticides or herbicides. smolecule.com

    Integration of Omics Technologies in Mechanistic Studies

    The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to deepen the understanding of the mechanisms of action of drugs derived from this compound. These technologies are shifting the research paradigm from a single-target focus to a systems-level perspective.

    Genomics: Pharmacogenomic studies have already begun to identify genetic biomarkers that may predict patient response to tiotropium. For example, research has investigated the association between polymorphisms in the gene for the beta-2 adrenergic receptor (ADRB2) and the bronchodilatory response to tiotropium in COPD patients. nih.govresearchgate.net Future studies will likely employ genome-wide association studies (GWAS) to uncover other genetic variants that influence efficacy and susceptibility to side effects, paving the way for personalized medicine.

    Transcriptomics and Proteomics: The direct effect of derivatives on target tissues can be profiled with high resolution. One study analyzed the impact of tiotropium on the gene expression (transcriptome) and protein levels (proteome) in the sputum of COPD patients. nih.gov While no significant changes in gene expression were noted, an increase in inflammatory protein concentrations was observed, suggesting effects on mucus viscosity and secretion. nih.gov In a different application, this compound itself is utilized as a chemical tool in proteomics research. scbt.comscbt.com It can be used as a biotinylation reagent, which allows for the labeling and subsequent identification of protein-protein interactions, providing critical insights into cellular signaling pathways. smolecule.com

    Metabolomics: Analyzing the global metabolic profile of patients can reveal novel insights into drug mechanisms and identify biomarkers of response. Future metabolomic studies could track the metabolic changes in patients treated with aclidinium or tiotropium to better understand their systemic effects and off-target activities.

    Table 2: Application of Omics Technologies in Research on this compound Derivatives

    Omics Field Application Research Finding/Future Goal
    Genomics Pharmacogenomics ADRB2 genotype may influence bronchodilator response to tiotropium. nih.govresearchgate.net
    Transcriptomics Mechanistic Studies Tiotropium treatment did not significantly alter inflammatory gene expression in COPD sputum. nih.gov
    Proteomics Mechanistic Studies & Research Tool Tiotropium increased inflammatory protein concentrations in sputum. nih.gov The parent compound is used as a reagent to study protein-protein interactions. smolecule.com

    | Metabolomics | Biomarker Discovery | Future avenue: To identify metabolic signatures of drug response and systemic effects. |

    Development of Advanced Delivery Systems for Derivatives

    The therapeutic efficacy of pharmaceuticals derived from this compound is intrinsically linked to their delivery method. For respiratory conditions like COPD, inhaled delivery is preferred to maximize local drug concentration in the lungs while minimizing systemic side effects. Current products like tiotropium and aclidinium are administered via advanced devices such as dry powder inhalers (e.g., HandiHaler) and soft mist inhalers (e.g., Respimat). nih.govnih.gov

    The future of drug delivery in this area lies in the development of even more sophisticated nanocarrier systems designed to improve pharmacokinetics and target engagement. nih.govnih.gov

    Liposomal Formulations: Encapsulating drugs within liposomes—microscopic spherical vesicles—can provide sustained release and improve drug stability. nih.govresearchgate.net Liposomal powders for inhalation are an emerging area of research. nih.gov Formulating derivatives like tiotropium into an inhalable liposomal powder could potentially reduce dosing frequency, improve patient adherence, and enhance drug deposition in the deeper regions of the lung. researchgate.net

    Polymeric Nanoparticles: Biodegradable polymeric nanoparticles offer another versatile platform for controlled drug release. mdpi.commdpi.com These carriers can be engineered to have specific sizes and surface properties to target particular cells in the lung, such as inflamed epithelial cells or macrophages. This targeted approach could enhance the anti-inflammatory effects of dual-action derivatives and reduce off-target side effects.

    Nose-to-Brain Delivery: For the potential future application of novel derivatives in treating central nervous system (CNS) disorders, advanced delivery systems that can bypass the blood-brain barrier will be crucial. Intranasal delivery using nanocarriers is a promising non-invasive strategy for this purpose. mdpi.com Encapsulating a CNS-active dithienylglycolate derivative into a nanocarrier system could facilitate its transport along the olfactory and trigeminal neural pathways directly to the brain, opening new therapeutic possibilities. mdpi.com

    These advanced delivery strategies represent a significant step towards creating more effective, patient-friendly, and targeted therapies based on the versatile this compound scaffold.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for Methyl 2,2-dithienylglycolate, and what analytical techniques are recommended for confirming its purity and structure?

    • Methodological Answer : The compound is typically synthesized via esterification of di-2-thienylglycolic acid using methanol under acidic catalysis. Key analytical techniques for characterization include:

    • Nuclear Magnetic Resonance (NMR) : To confirm the presence of thienyl protons (δ 6.5–7.5 ppm) and ester groups (δ 3.7–3.9 ppm for methoxy protons).
    • Mass Spectrometry (MS) : To verify the molecular ion peak at m/z 254.325 (C11H10O3S2) .
    • High-Performance Liquid Chromatography (HPLC) : For purity assessment, with retention time calibrated against a reference standard.
      • Data Reference : Reported molecular weight is 254.325 g/mol, density 1.4 g/cm³, and boiling point 406.5°C .

    Q. How should researchers characterize the physicochemical properties of this compound?

    • Methodological Answer :

    • Solubility Testing : Perform in solvents like DMSO, methanol, or chloroform using gravimetric methods.
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
    • LogP Determination : Employ shake-flask or HPLC methods to measure partition coefficients.
      • Data Reference : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents .

    Advanced Research Questions

    Q. In hydrolysis studies of this compound, how does the reaction kinetics vary with pH, and what methodological considerations are critical for accurate rate constant determination?

    • Methodological Answer :

    • Experimental Design : Conduct pseudo-first-order hydrolysis under buffered conditions (pH 2–12) at 25–50°C. Monitor ester degradation via UV-Vis spectroscopy (λmax ~270 nm) or HPLC.
    • Kinetic Analysis : Fit data to a first-order equation (kobs = ln[A0/At]/t). Adjust for contributions from acid-catalyzed (kH+) and water-mediated (kH2O) pathways.
    • Key Consideration : Control ionic strength to minimize salt effects on reaction rates .
      • Data Reference : For analogous esters, kobs values correlate linearly with log(A"/A') (a measure of charge density on the carbonyl group), suggesting intramolecular hydrogen bonding influences stability .

    Q. What role do electronic effects (e.g., carbonyl charge) and intramolecular interactions play in the stability of this compound under varying experimental conditions?

    • Methodological Answer :

    • Computational Modeling : Use density functional theory (DFT) to calculate partial charges on the carbonyl oxygen. Compare with Hammett σ values for thienyl substituents.
    • Spectroscopic Analysis : Infrared (IR) spectroscopy can identify hydrogen bonding (e.g., O–H stretching at 3200–3500 cm⁻¹).
      • Data Reference : Positive charge density on the carbonyl group follows the trend 9 > 10 > 11 for similar esters, correlating with reduced hydrolysis rates due to intramolecular stabilization .

    Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., pKa, logP) for this compound across different studies?

    • Methodological Answer :

    • Standardized Protocols : Replicate measurements under controlled conditions (e.g., IUPAC-recommended buffers for pKa determination).
    • Interlaboratory Validation : Share samples with independent labs to cross-validate results.
    • Meta-Analysis : Statistically aggregate data from multiple studies, accounting for variables like temperature and solvent composition.

    Q. What experimental strategies are effective in studying the compound's potential as a building block in heterocyclic synthesis, particularly in forming sulfur-containing heterocycles?

    • Methodological Answer :

    • Cross-Coupling Reactions : Utilize palladium-catalyzed C–S bond formation (e.g., with aryl halides) to generate thieno-fused heterocycles.
    • Cyclization Studies : Explore acid- or base-mediated ring closure, monitoring via <sup>13</sup>C NMR to track sp³-to-sp² hybridization shifts.
      • Data Reference : The thienyl groups act as directing moieties in electrophilic substitution reactions, enabling regioselective functionalization .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 2,2-dithienylglycolate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 2,2-dithienylglycolate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.